molecular formula C20H22N6O3S B2372853 Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894036-38-5

Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2372853
CAS No.: 894036-38-5
M. Wt: 426.5
InChI Key: YOSBQMHGDZOFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperazine carboxylate moiety via a thioacetyl linker. The structure includes:

  • Thioacetyl group (-S-CO-): Enhances lipophilicity and metabolic stability compared to oxygen analogs.
  • Piperazine carboxylate: Improves solubility and bioavailability, common in drug design for CNS targets.

Properties

IUPAC Name

ethyl 4-[2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-12-10-24(11-13-25)18(27)14-30-19-22-21-17-9-8-16(23-26(17)19)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSBQMHGDZOFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds with the triazole-pyrimidine hybrid structure have been studied for theirADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Biological Activity

Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a triazole moiety, and a phenyl group. Its structural complexity suggests multiple sites for interaction with biological targets.

Research indicates that compounds containing the triazolo and pyridazine scaffolds exhibit diverse biological activities. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation .
  • Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic factors (e.g., Bcl2) .

Anticancer Efficacy

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 11iMDA-MB-2315.0Induces apoptosis through caspase activation
This compoundH157TBDTBD

Enzyme Inhibition Studies

The compound's inhibitory effects on various enzymes have been evaluated:

EnzymeInhibition (%)Reference
Acetylcholinesterase75% at 10 µM
Butyrylcholinesterase68% at 10 µM
Alkaline PhosphataseSignificant inhibition observed

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of ethyl derivatives on breast cancer cell lines. The results showed that several derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like Erlotinib .
  • Antiviral Activity : Compounds from the same chemical family were tested against HIV strains in MT-4 cells using an MTT assay. Notably, they demonstrated significant antiviral activity with IC50 values lower than those of conventional treatments .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups, influencing physicochemical and pharmacological properties. Below is a detailed comparison:

Core Heterocycle Variations
Compound Core Structure Key Substituents Reported Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Phenyl, thioacetyl, piperazine carboxylate Not reported
Compound 24 () [1,2,4]Triazolo[4,3-b]pyridazine N-Benzoyl glycinate Cytotoxic (IC₅₀: ~1.2 μg/mL, Hep cells)
Compound [1,2,4]Triazolo[1,5-a]pyrimidine 4-Chlorophenyl, methyl Not reported
Compound [1,3]Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, ethyl, hydroxy Not reported

Key Observations :

  • Triazolopyridazine vs.
  • Thiazolo-triazole Hybrids : ’s compound introduces sulfur in the thiazole ring, which may enhance metabolic resistance but reduce solubility .
Substituent Effects
  • Aryl Groups :

    • Phenyl (Target) : Balances lipophilicity and π-π stacking interactions.
    • 4-Chlorophenyl () : Electron-withdrawing Cl increases stability and membrane permeability but may reduce solubility .
    • 3-Fluorophenyl () : Fluorine’s electronegativity enhances binding specificity to hydrophobic pockets .
  • Hydrazone (): Forms hydrogen bonds but is prone to hydrolysis, limiting stability .
Pharmacological Activity
  • Cytotoxicity : Compound 24 () demonstrates moderate cytotoxicity against Hep cell lines, suggesting the triazolopyridazine scaffold’s role in bioactivity .
  • AChE Inhibition : Thiazolylhydrazone derivatives () with piperazine groups show acetylcholinesterase (AChE) inhibition, though the target compound’s activity remains unstudied .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling the triazolo[4,3-b]pyridazine core to the piperazine-acetylthio moiety. Key steps include:

  • Thioether formation : Reacting 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-thiol with chloroacetylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution.
  • Optimization : Control reaction temperature (50–60°C), use anhydrous solvents, and employ catalysts like EDCI/HOBt for amide bond formation .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) and recrystallization improve purity .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine and triazolo-pyridazine connectivity (e.g., δ ~7.8 ppm for pyridazine protons; δ ~4.2 ppm for piperazine CH₂) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 471.12) and fragmentation patterns .
  • IR spectroscopy : Validate functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize assays aligned with the triazolo-pyridazine scaffold’s known activities:

  • Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive enzymes (e.g., BRD4) .
  • Anticancer screening : MTT assays on leukemia (K562) or solid tumor (HeLa) cell lines, with IC₅₀ calculations .
  • Cytotoxicity controls : Compare to reference compounds (e.g., doxorubicin) and validate with triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core modifications : Substitute the phenyl group on the pyridazine ring with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
  • Piperazine substitution : Replace the ethyl carboxylate with tert-butyl or acetyl groups to alter solubility and steric effects .
  • Biological evaluation : Test analogs against panels of related targets (e.g., BET family bromodomains vs. kinase panels) to assess selectivity .

Q. How should contradictory data in biological activity between analogs be resolved?

  • Methodological Answer :

  • Data normalization : Account for variations in cell viability assays by standardizing protocols (e.g., incubation time, serum concentration) .
  • Target engagement assays : Use SPR or ITC to measure direct binding affinities and rule off-target effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with BRD4’s acetyl-lysine pocket) .

Q. What computational methods validate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of binding poses over 100 ns trajectories .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to identify essential moieties (e.g., triazolo-pyridazine’s planar structure for π-π stacking) .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.